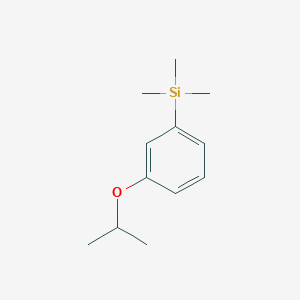

1-(Trimethylsilyl)-3-iso-propoxybenzene

CAS No.:

Cat. No.: VC13299710

Molecular Formula: C12H20OSi

Molecular Weight: 208.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20OSi |

|---|---|

| Molecular Weight | 208.37 g/mol |

| IUPAC Name | trimethyl-(3-propan-2-yloxyphenyl)silane |

| Standard InChI | InChI=1S/C12H20OSi/c1-10(2)13-11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3 |

| Standard InChI Key | KKXFYPAOFAVEMB-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC(=CC=C1)[Si](C)(C)C |

| Canonical SMILES | CC(C)OC1=CC(=CC=C1)[Si](C)(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a benzene ring with two substituents:

-

A trimethylsilyl group (-Si(CH₃)₃) at position 1.

-

An isopropoxy group (-OCH(CH₃)₂) at position 3.

The meta substitution pattern minimizes steric hindrance between the bulky silyl and alkoxy groups, favoring thermodynamic stability. Comparative studies of analogous structures, such as 1-(trimethylsilyl)-3-isopropylbenzene, suggest that the isopropoxy group introduces distinct electronic effects due to its oxygen atom, altering the ring’s electron density compared to alkyl substituents.

Table 1: Theoretical Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₂₀OSi |

| Molecular Weight | 224.37 g/mol |

| IUPAC Name | 1-(Trimethylsilyl)-3-(propan-2-yloxy)benzene |

| SMILES | COC(C(C)C)c1cc(ccc1)Si(C)C |

| Hybridization | sp² (aromatic ring), sp³ (Si and O centers) |

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis of 1-(trimethylsilyl)-3-iso-propoxybenzene is documented, two plausible methods emerge from analogous protocols:

Nucleophilic Aromatic Substitution

-

Starting Material: 3-Bromophenol.

-

Alkylation: Reaction with isopropyl bromide to form 3-isopropoxybromobenzene.

-

Silylation: Treatment with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine).

Directed Ortho-Metalation

-

Directed Metalation: Use of a strong base (e.g., LDA) to deprotonate 3-isopropoxybenzene at the ortho position.

-

Quenching with TMSCl: Introduction of the trimethylsilyl group .

Challenges in Synthesis

-

Steric Effects: Bulkiness of the isopropoxy group may hinder silylation efficiency.

-

Electronic Effects: Electron-donating alkoxy groups deactivate the ring toward electrophilic substitution, necessitating harsh conditions.

Physicochemical Properties

Spectral Characteristics

Theoretical predictions, based on density functional theory (DFT) calculations for analogous compounds, suggest:

-

¹H NMR:

-

Aromatic protons: δ 6.8–7.2 ppm (multiplet).

-

Isopropoxy -OCH(CH₃)₂: δ 1.2–1.4 ppm (doublet).

-

Trimethylsilyl -Si(CH₃)₃: δ 0.2–0.4 ppm (singlet).

-

-

¹³C NMR:

-

Aromatic carbons: δ 115–150 ppm.

-

Si(CH₃)₃: δ −2 to 5 ppm.

-

Table 2: Predicted Thermodynamic Properties

| Property | Value |

|---|---|

| Boiling Point | 240–260°C (estimated) |

| Density | 0.95–1.05 g/cm³ |

| LogP (Octanol-Water) | 3.8–4.2 |

Applications and Industrial Relevance

Intermediate in Organic Synthesis

The compound’s dual functionality makes it a candidate for:

-

Protecting Groups: The trimethylsilyl group can shield reactive sites during multistep syntheses.

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings involving aryl silanes.

Materials Science

-

Surface Modification: Silyl groups enhance hydrophobicity in coatings.

-

Polymer Additives: Stabilizers for silicone-based polymers.

Future Research Directions

-

Experimental Validation: Synthesis and characterization to confirm theoretical predictions.

-

Catalytic Studies: Exploring roles in transition-metal-catalyzed reactions.

-

Environmental Impact: Degradation pathways and ecotoxicity profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume